N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
Description
The compound N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide features a 1,3-thiazole core substituted with a methyl group at position 4 and a 3-methylphenyl group at position 2. An ethyl linker connects the thiazole ring to an ethanediamide group, which is further substituted with a 3-methylphenyl moiety.
Key structural attributes:
- Thiazole ring: Provides a heterocyclic framework for electronic interactions.
- Methyl and 3-methylphenyl substituents: Influence lipophilicity and steric effects.
- Ethanediamide linker: Enhances hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14-6-4-8-17(12-14)22-24-16(3)19(28-22)10-11-23-20(26)21(27)25-18-9-5-7-15(2)13-18/h4-9,12-13H,10-11H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKBPZPVQWNTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a complex organic compound with potential biological activities, particularly in pharmacology and biochemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O2S |
| Molecular Weight | 411.5 g/mol |
| LogP | 4.7018 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
The structure includes a thiazole ring and multiple aromatic components which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that the compound may inhibit certain enzymes or receptors involved in disease pathways, potentially offering therapeutic benefits in conditions such as cancer or inflammation.
Anticancer Activity
Research indicates that compounds with thiazole moieties often exhibit anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) through the activation of caspase pathways .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains. In particular, it has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In animal models, the compound has demonstrated anti-inflammatory effects, reducing markers such as TNF-alpha and IL-6 in serum following induced inflammation. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of thiazole compounds, including this compound, exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Testing : A comprehensive screening of related thiazole derivatives revealed that this compound effectively inhibited growth in multiple strains of bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C21H24N4O2S
- Molecular Weight : 396.51 g/mol
- Chemical Structure : The compound features a thiazole ring, which is known for its biological activity, along with an ethylene diamine moiety that enhances binding capabilities to biological targets.
Physicochemical Properties
| Property | Value |
|---|---|
| LogP | 4.7018 |
| Polar Surface Area | 58.167 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Anticancer Properties
Research has indicated that compounds containing thiazole rings exhibit promising anticancer properties. N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways .
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against various pathogens. Its thiazole component contributes to the inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics. In vitro studies have reported effective inhibition against strains of Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of dihydrofolate reductase, an enzyme critical for DNA synthesis and repair .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The mechanism of action was linked to the induction of oxidative stress and subsequent apoptosis .
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted using agar diffusion methods against clinical isolates of bacteria. The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting its potential role as a lead compound for antibiotic development .
Case Study 3: Enzyme Inhibition Assays
The efficacy of the compound as a dihydrofolate reductase inhibitor was evaluated through kinetic studies. The results indicated a competitive inhibition pattern, with an IC50 value significantly lower than that of conventional inhibitors used in chemotherapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutions
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide ()
- Structural Differences :
- Chloro and methoxy groups replace methyl substituents on phenyl rings.
- Incorporates a fused thiazolo-triazole system instead of a simple thiazole.
- Methoxy groups improve solubility but may reduce metabolic stability .
N-{2-[4-Methyl-2-(3-Methylphenyl)-1,3-Thiazol-5-yl]ethyl}-N'-(4-Nitrophenyl)ethanediamide ()
Heterocyclic Variants
Thiadiazole Derivatives ()
- Example : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ().
- Structural Differences :
- Replaces thiazole with a 1,3,4-thiadiazole ring.
- Lacks the ethanediamide linker.
- Implications :
- Thiadiazoles exhibit broad-spectrum biological activities, including insecticidal properties, but may have different pharmacokinetic profiles due to reduced hydrogen-bonding capacity .
Pyrimidine-Thiazole Hybrids ()
- Example: 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Structural Differences:
- Pyrimidine ring replaces the ethanediamide group.
- Implications :
Physicochemical Properties
| Compound Type | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Notable Functional Groups |
|---|---|---|---|---|
| Target Compound | 3-Methylphenyl, methyl | ~400–420 (estimated) | Not reported | Thiazole, ethanediamide |
| Thiadiazole Derivative (Ev5) | 4-Chlorobenzylidene | 317.8 | Not reported | Thiadiazole, imine |
| Pyrimidine Hybrid (Ev8) | Pyrimidin-2-amine | 401.52 | 455–458 | Thiazole, pyrimidine, methyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
